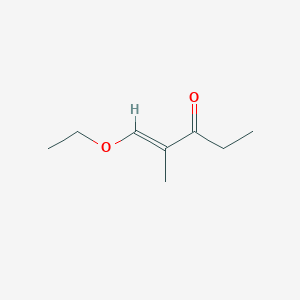

(S)-methocarbamol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

(S)-Methocarbamol can be synthesized using guaiacol glyceryl ether and diethylcarbonate in the presence of EtONa. This process involves cyclization to obtain 4-(2-methoxyphenoxymethyl)-[1,3]dioxolan-2-one, followed by reaction with NH3·H2O in dichloroethane and recrystallization with cyclohexane, achieving an overall yield of 77% (Qiu Fang, 2006). Another synthesis route involves a three-step process starting from glyceryl guaiacolate, leading to the synthesis of Methocarbamol acetate (Liu Sha, 2008).

Molecular Structure Analysis

Structural properties of Methocarbamol have been studied through FT IR, (1)H NMR, and UV-Vis techniques. The stability arises from hyper-conjugative interactions, charge delocalization, and H-bonding, as analyzed using natural bond orbital (NBO) analysis (A. Mansour & Ola R. Shehab, 2014).

Chemical Reactions and Properties

Methocarbamol undergoes decomposition in an ethanol/water mixture at 80°C to guaifenesin and carbamate ion, where the degradation mechanism involves trapping the carbamate ion via complexation with copper(II) ion (A. Mansour & Ola R. Shehab, 2014).

Physical Properties Analysis

The solvation parameters of Methocarbamol in various aqueous binary co-solvent mixtures were derived from their thermodynamic properties using the inverse Kirkwood–Buff integrals (IKBI) method. This shows the drug is sensitive to solvation effects, particularly in mixtures with similar solvent compositions (D. M. Jiménez et al., 2014).

Chemical Properties Analysis

Methocarbamol is a carbamate with muscle relaxant properties. Though its exact mechanism of action is not fully established, it's postulated to work similarly to carbamates, possibly inhibiting acetylcholinesterase at various synapses (2020).

Applications De Recherche Scientifique

Mechanism of Action and Effects on Muscles : Methocarbamol blocks muscular voltage-gated Na+ channels, particularly Nav1.4 channels, and decreases isometric force in mouse muscles, elucidating its molecular mechanisms of action in neuromuscular transmission (Zhang et al., 2020).

Clinical Applications in Pain Management : It's used for treating muscle spasms, pain syndromes like articular muscle sprain, lumbar muscle spasm, sciatica, hypertrophic spondylitis, rheumatoid arthritis, and in cosmetic surgery to control postoperative pain (Jiaxiang, 2011). Furthermore, it has been observed to decrease postoperative pain and narcotic use in breast augmentation surgery (Schneider, 2002).

Pharmacokinetics and Drug Analysis : Studies have focused on developing analytical methods for assessing methocarbamol in pharmaceutical preparations. For example, UV spectrometric methods have been explored for estimating methocarbamol in bulk and formulations (Meher & Mamillapalli, 2013).

Efficacy in Specific Conditions : Research indicates mixed results regarding its efficacy. For instance, it did not significantly improve pain control after traumatic injury in the first 3 days of hospitalization (Aljuhani et al., 2017). However, its use was associated with a decrease in hospital length of stay in trauma patients with closed rib fractures (Patanwala et al., 2017).

Interactions and Side Effects : It interacts with drugs like morphine and aspirin, potentially influencing their analgesic activity (Fennessy & Raper, 1969). Its use in orthopedics showed beneficial results with mild side effects like drowsiness, weakness, and perspiration in some patients (Lewis, 1959).

Drug Testing Implications : It can cause a false positive reaction in screening tests for vanilmandelic acid, used in diagnosing pheochromocytoma (Campbell et al., 1964).

Transdermal Delivery Research : Recent research explores the development of methocarbamol-loaded nanoemulgel for topical delivery, aiming to enhance effectiveness and reduce toxicity (Sugumaran & Mathialagan, 2022).

Hematological Effects : Methocarbamol has in vitro hemolytic potential, but in vivo studies suggest that hemolysis is within physiologic levels and does not pose significant risks (Scott, Tisdale, & Cummings, 1977).

Propriétés

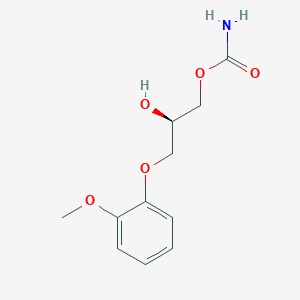

IUPAC Name |

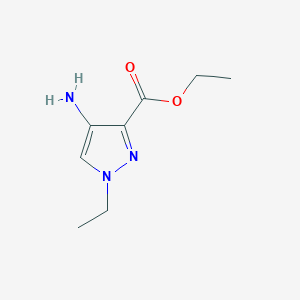

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methocarbamol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)